N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine
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Overview
Description
N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]hept-5-en-2-ylidene core, which is further modified by a 4-propylphenylmethylidene group and a hydroxylamine functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine typically involves a multi-step process. One common method includes the condensation of 7-[(4-propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its observed biological activity.
Comparison with Similar Compounds
- N-{7-[(4-Methylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine
- N-{7-[(4-Ethylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine
Comparison: N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different physicochemical properties and interactions with molecular targets, making it a distinct compound in its class.
Properties
CAS No. |
113942-18-0 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[7-[(4-propylphenyl)methylidene]-2-bicyclo[2.2.1]hept-5-enylidene]hydroxylamine |
InChI |
InChI=1S/C17H19NO/c1-2-3-12-4-6-13(7-5-12)10-16-14-8-9-15(16)17(11-14)18-19/h4-10,14-15,19H,2-3,11H2,1H3 |
InChI Key |
WRASSEAZVWUFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=C2C3CC(=NO)C2C=C3 |
Origin of Product |
United States |
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